![molecular formula C15H15N3 B2700329 2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 138628-46-3](/img/structure/B2700329.png)
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is an organic compound that belongs to the class of phenylpyrazoles . It has a molecular formula of C15H15N3 and a molecular weight of 237.3 g/mol .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied. Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, pyrazolo[1,5-a]pyrimidines were prepared from the key intermediate pyrazolo[3,4-b]pyridine and different 1,3-biselectrophilic reagents .Molecular Structure Analysis
The structural motif of pyrazolo[1,5-a]pyrimidine is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in medicinal chemistry due to their significant photophysical properties . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string representation isCC1=NN2C(N=C(C)C=C2C)=C1C3=CC=CC=C3
.
Scientific Research Applications
Novel Compound Synthesis
Electrophilic Substitution Reactions : A study by Atta (2011) details the synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines using 5-Aryl-7-hydrazino-2-phenylpyrazolo[1,5-c]pyrimidines as precursors, highlighting their potential for further chemical modification and study in various scientific fields (Atta, 2011).
Functional Fluorophores Development : Castillo et al. (2018) have developed a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, serving as intermediates for creating novel functional fluorophores. This indicates their utility in developing probes for biological and environmental detection (Castillo, Tigreros, & Portilla, 2018).
Biological and Pharmacological Activities
Anti-inflammatory and Antimicrobial Activities : Research on 7-trifluoromethylpyrazolo[1,5-a]pyrimidines by Aggarwal et al. (2014) showcases their exploration for anti-inflammatory and antimicrobial activities, demonstrating the chemical class's potential in addressing inflammation and bacterial infections (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Antitumor Activity : Farag and Fahim (2019) investigated the antitumor activities of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, against the MCF-7 cell line. Their research underscores the potential of these compounds in cancer therapy (Farag & Fahim, 2019).
Acetylcholinesterase Inhibition : A study on pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives by Romdhane et al. (2016) focused on their anti-acetylcholinesterase activity, indicating the compounds' potential for therapeutic applications in neurodegenerative diseases (Romdhane, Ben Said, Cherif, & Jannet, 2016).
Mechanism of Action
Future Directions
Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-10-9-11(2)18-15(16-10)14(12(3)17-18)13-7-5-4-6-8-13/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCNNZCICBXQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001321697 | |
Record name | 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194167 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
138628-46-3 | |
Record name | 2,5,7-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001321697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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